![molecular formula C5H6N4O3 B14329815 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 105958-60-9](/img/structure/B14329815.png)
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitro group and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an epoxide precursor. One common method includes the use of glycidyl derivatives under basic conditions to introduce the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxirane ring can also react with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
4-Nitro-1-[(oxiran-2-yl)methyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
(Oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate: Contains a nitrobenzene sulfonate group instead of a triazole ring.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Contains an azoxy group and furazan ring.
Uniqueness: 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is unique due to the combination of a nitro group and an oxirane moiety on a triazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105958-60-9 |
|---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
3-nitro-1-(oxiran-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6N4O3/c10-9(11)5-6-3-8(7-5)1-4-2-12-4/h3-4H,1-2H2 |
InChI Key |
KQGCISLEQYRBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


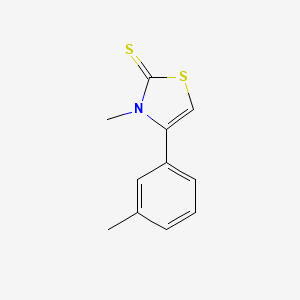
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
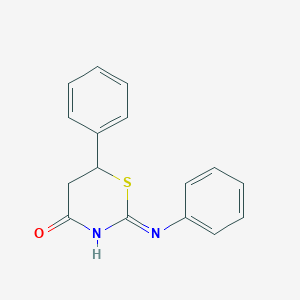
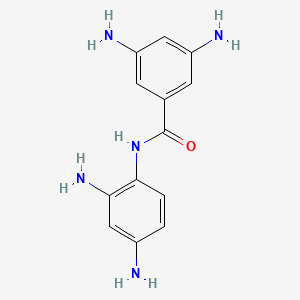
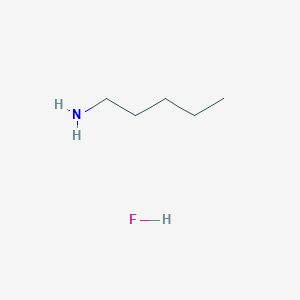
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
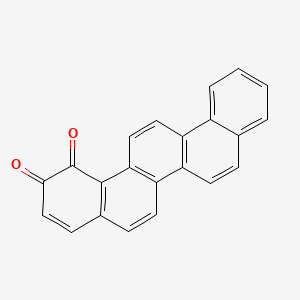
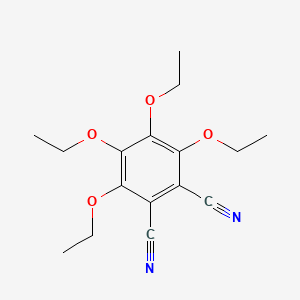

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
